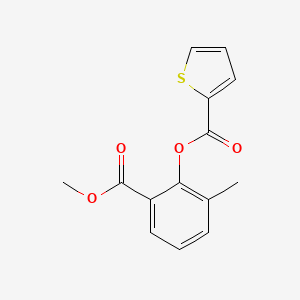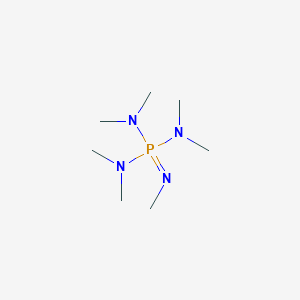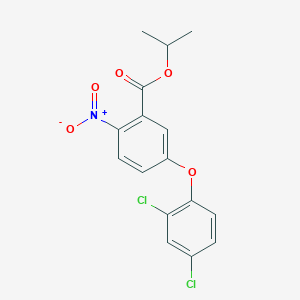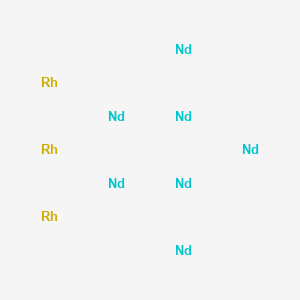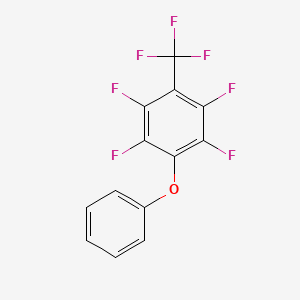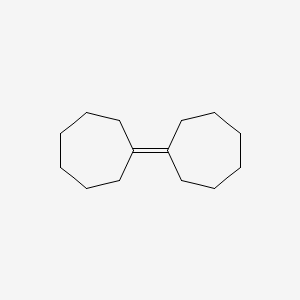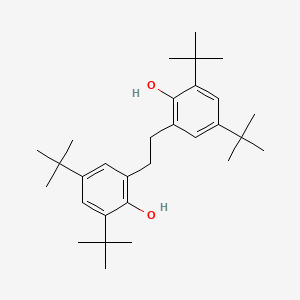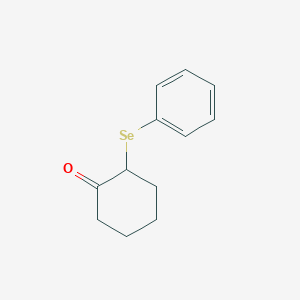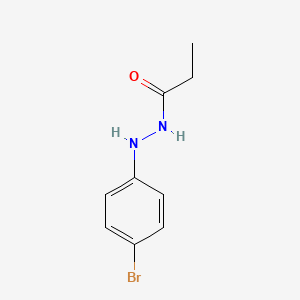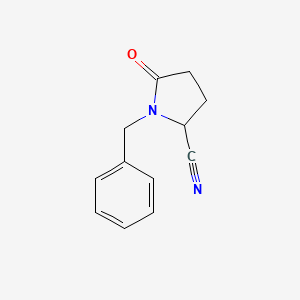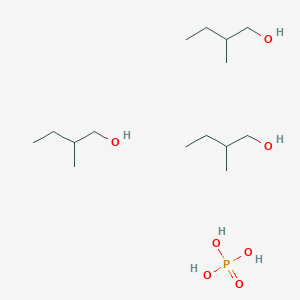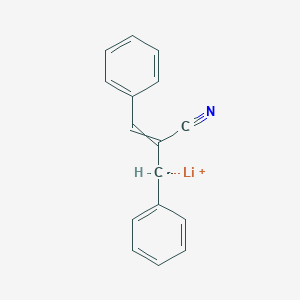
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is an organolithium compound that features a nitrile group attached to a phenyl-substituted propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile typically involves the reaction of 3-phenyl-2-(phenylmethyl)prop-2-enenitrile with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is often performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the organolithium compound formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the safety and efficiency of the production process. The purity of the final product is crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new organolithium compounds.
Aplicaciones Científicas De Investigación
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly nucleophilic species that can react with various electrophiles. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Lithium;3-phenylprop-2-enenitrile: Similar structure but lacks the phenylmethyl group.
Lithium;3-(phenylmethyl)prop-2-enenitrile: Similar structure but lacks the phenyl group on the propene backbone.
Uniqueness
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is unique due to the presence of both phenyl and phenylmethyl groups, which can influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where these structural features are advantageous .
Propiedades
Número CAS |
50663-42-8 |
|---|---|
Fórmula molecular |
C16H12LiN |
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12N.Li/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-12H;/q-1;+1 |
Clave InChI |
XAOYSQDXMIGMRG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


